![molecular formula C24H24N4O3 B3039164 2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid CAS No. 339527-78-5](/img/structure/B3039164.png)
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid
Descripción general
Descripción
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a molecular formula of C25H26N4O3 and a molecular weight of 430.51 g/mol . This compound is known for its vibrant color and is often used in various scientific applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
DAR-4, also known as Diaminorhodamine-4, is primarily used in the production of Antibody-Drug Conjugates (ADCs) . The primary targets of DAR-4 are monoclonal antibodies (mAbs), specifically IgG1 and IgG4 antibodies . These antibodies are used to deliver cytotoxic payloads to specific cell types, harnessing their highly specific targeting capabilities .
Mode of Action
The mode of action of DAR-4 involves conjugation of chemical payloads to mAbs by reducing Cysteine inter-chain disulfide bonds . This process has traditionally resulted in significant amounts of heterogeneous products with a wide Drug Antibody Ratio (DAR) distribution . The proprietary wuxidar4 technology platform has been introduced to produce adcs more efficiently and with a higher dar4 population . This means that four payload molecules are conjugated per mAb .
Biochemical Pathways
The biochemical pathways affected by DAR-4 are primarily those involved in the generation of ADCs . The conjugation of chemical payloads to mAbs, which is the primary function of DAR-4, is a key step in the generation of ADCs . This process affects the overall homogeneity and efficiency of the ADC product .
Pharmacokinetics
The pharmacokinetic properties of ADCs, such as DAR-4, are complex due to their composition of both large and small molecules . The metabolism of ADCs is one of the key factors affecting their therapeutic effect . Precise control of the DAR has been a major challenge for the ADC industry . The wuxidar4 technology platform tightly controls adc product homogeneity, allowing for more precise quality control of adc molecules . This also enables a more accurate assessment of the ADC’s clinical efficacy and offers greater patient safety .
Result of Action
The result of DAR-4’s action is the production of more homogeneous ADCs with a higher DAR4 population . This leads to improved conjugation efficiency and a better quality control of ADC molecules . Homogeneous ADCs have repeatedly demonstrated superior overall pharmacological profiles compared to their heterogeneous counterparts .
Análisis Bioquímico
Biochemical Properties
Diaminorhodamine-4 is used for the detection of nitric oxide (NO) in several sample types, including biopsy tissue, cultured cells, and tissue sections . It has been used to detect NO directly in cell specimens prepared from various sources, including the brain . The detection of NO is significant as NO is a powerful mediator of vasodilation, angiogenesis, and many other important processes .
Cellular Effects
Diaminorhodamine-4 has been used to detect NO released from organs and cells via orange (red) fluorescence . The probe can be used in a wide range of pH (4−12) . The reagent is provided as a pale red solution . It has almost no fluorescence but shows orange fluorescence upon reaction with NO, with maximum emission at 578 nm .
Molecular Mechanism
Diaminorhodamine-4 reacts with NO in the presence of oxygen, resulting in a triazolo-rhodamine analog (DAR-4M T) that exhibits about 840-fold greater fluorescence quantum efficiency . This reaction allows DAR-4 to be used for the quantification of NO photorelease if this process is not accompanied by the singlet oxygen formation .
Temporal Effects in Laboratory Settings
The fluorescence intensity of Diaminorhodamine-4 is not dependent on pH, unlike DAF-2 This makes it a more stable indicator for NO detection in various experimental conditions
Subcellular Localization
It has been used to detect NO in specific tissues in Arabidopsis seedlings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3,6-bis(dimethylamino)xanthone with appropriate amines under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives .
Aplicaciones Científicas De Investigación
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in fluorescence microscopy and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye in biological applications.
Uniqueness
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct fluorescent properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-27(2)13-5-7-15-19(11-13)31-20-12-14(28(3)4)6-8-16(20)21(15)17-9-10-18(25)23(26)22(17)24(29)30/h5-12,25H,26H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLYDDNIOVVVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=N)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
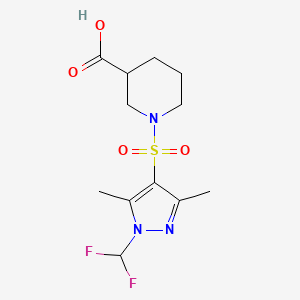
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
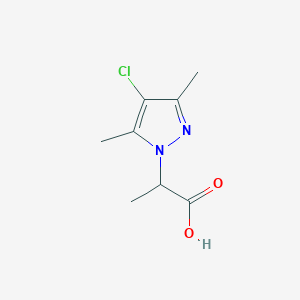
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)
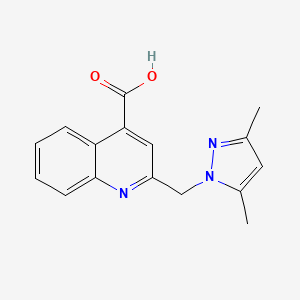

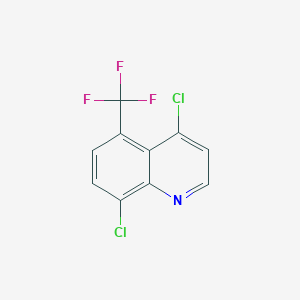
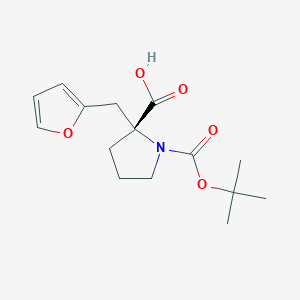
![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)


